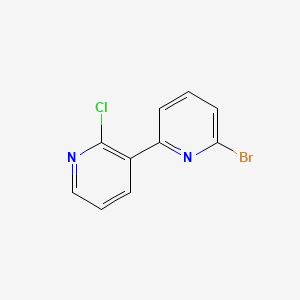

6-Bromo-2'-chloro-2,3'-bipyridine

Description

Properties

IUPAC Name |

2-bromo-6-(2-chloropyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-9-5-1-4-8(14-9)7-3-2-6-13-10(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYCCIYVIHUIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654752 | |

| Record name | 6-Bromo-2'-chloro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-02-2 | |

| Record name | 6-Bromo-2'-chloro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Bromo-2'-chloro-2,3'-bipyridine is a derivative of bipyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

This compound features two pyridine rings connected by a single bond, with bromine and chlorine substituents that influence its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 245.53 g/mol. The presence of halogen atoms enhances its potential for interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of bipyridine exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 20 µg/mL against pathogenic bacteria like Vibrio parahaemolyticus .

Table 1: Antimicrobial Activity of Bipyridine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 6-Bromo-3-formylchromone | 20 | Vibrio parahaemolyticus |

| 6-Chloro-2,2'-bipyridine | TBD | Various |

Anticancer Activity

The anticancer potential of bipyridine derivatives has been widely studied. For example, compounds structurally related to this compound have shown promise in inhibiting cell proliferation in various cancer cell lines. A notable study indicated that certain bipyridine derivatives could induce apoptosis in cancer cells by modulating cell cycle progression .

Table 2: Anticancer Activity in Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| BPU | 9.22 ± 0.17 | HeLa |

| Flavopiridol | TBD | Various |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Similar compounds have been identified as potential inhibitors of cytochrome P450 enzymes, affecting drug metabolism and interactions .

- DNA Interaction : Some bipyridines can intercalate into DNA structures, disrupting replication and transcription processes .

- Antibiofilm Activity : Research has demonstrated that certain derivatives inhibit biofilm formation in bacteria, which is critical for their pathogenicity .

Case Studies

Recent studies have highlighted the efficacy of bipyridine derivatives in both antimicrobial and anticancer applications:

- Antimicrobial Study : A study on the antibacterial properties of chromone derivatives found that modifications similar to those in bipyridines significantly reduced bacterial virulence factors and biofilm formation .

- Anticancer Research : In vitro studies using HeLa cells demonstrated that specific bipyridine derivatives could effectively inhibit cell growth and induce apoptosis through modulation of the cell cycle .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromine (6-position) and chlorine (2'-position) substituents direct electrophilic attacks to specific sites on the pyridine rings. The electron-withdrawing nature of halogens enhances electrophilicity at adjacent positions, enabling regioselective transformations:

Key Observations :

-

Bromine exhibits higher reactivity than chlorine in cross-coupling reactions due to its lower bond dissociation energy and reduced steric hindrance .

-

Chlorine at the 2'-position stabilizes the ring through inductive effects, making the 6-bromo position more susceptible to nucleophilic displacement.

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings, enabling C–C bond formation. Representative examples include:

Mechanistic Insights :

-

Oxidative addition of the C–Br bond to Pd(0) initiates the catalytic cycle.

-

Transmetalation with boronic acids or stannanes precedes reductive elimination to form the C–C bond .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine rings facilitate nucleophilic attacks, though selectivity varies:

Examples :

-

Ammonia Treatment : Substitution at the 6-bromo position yields 6-amino-2'-chloro-2,3'-bipyridine, while chlorine remains inert under mild conditions.

-

Thiolate Attack : Selective substitution at bromine occurs in the presence of NaSH, forming 6-mercapto derivatives.

Limitations :

-

Steric hindrance at the 2'-position reduces chlorine’s reactivity, leading to mixed products in some nucleophilic reactions .

Mechanistic Pathways

Critical steps in its reactivity include:

-

Oxidative Addition : Halogen–metal bonds form during cross-couplings (e.g., Pd–Br in Suzuki reactions) .

-

Transmetalation : Boron or tin reagents transfer organic groups to the metal center .

-

Reductive Elimination : C–C bond formation completes the catalytic cycle .

Analytical Characterization

Post-reaction analyses employ:

-

¹H/¹³C NMR : Confirms substitution patterns and purity.

-

X-ray Crystallography : Resolves steric effects of halogen substituents .

This compound’s versatility in cross-couplings, substitutions, and catalysis underscores its utility in synthesizing complex bipyridine derivatives for materials science and pharmaceutical research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-bromo-2'-chloro-2,3'-bipyridine with three analogous bipyridine derivatives:

Key Observations :

- Halogen Effects: The dual halogenation in this compound increases its molar mass by ~34 g/mol compared to mono-halogenated analogs like 6-bromo-2,2'-bipyridine . Bromine’s higher atomic weight and van der Waals radius may enhance steric effects in reactions.

- Reactivity : Bromine is a superior leaving group compared to chlorine, suggesting that the 6-bromo substituent in the target compound is more reactive in nucleophilic substitutions. The 2'-chloro group, however, may act as an electron-withdrawing group, directing further electrophilic substitutions .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

A predominant method for preparing substituted bipyridines, including 6-bromo and 2'-chloro derivatives, is the palladium-catalyzed direct coupling between halopyridines and pyridine N-oxides or other halogenated pyridine derivatives. This approach enables the formation of unsymmetrically substituted bipyridines with controlled substitution patterns.

Direct C–H Arylation : Using palladium catalysts, pyridine N-oxides bearing chlorine substituents can be coupled with 6-bromopyridine derivatives to form the bipyridine linkage at the 2,3' positions. Electron-withdrawing substituents on the pyridine N-oxide improve yields and selectivity.

Suzuki-Miyaura Coupling : This method involves coupling a boronic acid derivative of one pyridine ring with a halogenated pyridine (e.g., 6-bromo-2-chloropyridine) under palladium catalysis. It is widely used due to its mild conditions and high functional group tolerance.

Stille and Negishi Couplings : These organometallic coupling methods using organotin or organozinc reagents, respectively, also provide routes to bipyridine derivatives with halogen substitutions. They are less common but useful when specific functional group compatibility is required.

Selective Halogenation

Halogenation of Bipyridine Precursors : Starting from 2,3'-bipyridine, selective bromination at the 6-position and chlorination at the 2'-position can be achieved using electrophilic halogenating agents under controlled conditions. For example, N-bromosuccinimide (NBS) can selectively brominate the 6-position due to electronic and steric factors, while chlorine can be introduced via chlorination reagents such as sulfuryl chloride or N-chlorosuccinimide (NCS).

Copper-Catalyzed Halogen Exchange : In some protocols, 6-bromo-2,2'-bipyridine can be converted to 6-iodo derivatives via copper-catalyzed halogen exchange, which can then be further functionalized. Similar strategies may be adapted for chlorination at the 2'-position.

Multi-Step Synthesis Example

A representative synthetic route involves:

Synthesis of 6-bromo-2,2'-bipyridine : Starting from 2,2'-bipyridine, selective bromination at the 6-position is performed using NBS.

Cross-coupling with 2-chloropyridine derivatives : Using palladium catalysis (e.g., Pd(PPh3)4), the 6-bromo-2,2'-bipyridine is coupled with 2-chloropyridine or its derivatives to form the this compound.

Purification and characterization : The product is purified by column chromatography and characterized by NMR, mass spectrometry, and X-ray crystallography to confirm substitution pattern and purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(OAc)2 with phosphine ligands | Ligand choice affects yield and regioselectivity |

| Base | K2CO3, Cs2CO3, NaOtBu | Base strength and solubility influence coupling efficiency |

| Solvent | Toluene, THF, DMF | Polar aprotic solvents improve solubility and reaction rates |

| Temperature | 80–110 °C | Elevated temperatures favor coupling but may cause side reactions |

| Reaction Time | 12–48 hours | Longer times increase conversion but may reduce selectivity |

| Atmosphere | Argon or nitrogen | Inert atmosphere prevents catalyst deactivation |

Optimization of these parameters is crucial to maximize yield and minimize side products, especially given the sensitivity of pyridine rings to harsh conditions.

Analytical Data and Characterization

NMR Spectroscopy : Proton NMR shows characteristic shifts for bipyridine protons, with downfield shifts near bromine and chlorine substituents (typically 7.3–8.7 ppm). Carbon NMR confirms substitution sites.

Mass Spectrometry : Confirms molecular weight (expected this compound molecular weight approx. 270 g/mol).

X-ray Crystallography : Provides definitive structural confirmation of substitution pattern and bipyridine conformation.

Summary Table of Preparation Routes

| Method | Starting Materials | Catalyst/System | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-Catalyzed C–H Arylation | 6-bromo-pyridine + 2-chloropyridine N-oxide | Pd(OAc)2 / phosphine ligands | 60–85 | Direct, regioselective | Requires N-oxide preparation |

| Suzuki-Miyaura Coupling | 6-bromo-2,2'-bipyridine + 2-chloropyridine boronic acid | Pd(PPh3)4 / base | 70–90 | Mild conditions, high yield | Boronic acid synthesis needed |

| Stille Coupling | Organotin pyridine + halopyridine | Pd catalyst | 60–80 | Good for sensitive groups | Toxic organotin reagents |

| Selective Halogenation | 2,3'-bipyridine | NBS (bromination), NCS (chlorination) | Variable | Straightforward | Regioselectivity challenges |

Research Findings and Notes

Electron-withdrawing substituents on pyridine rings enhance coupling efficiency and selectivity.

The presence of bromine at the 6-position introduces steric hindrance that can influence the coordination chemistry of the ligand.

Chlorine substitution at the 2'-position can modulate electronic properties, affecting metal complex stability and catalytic activity.

Purity and precise substitution pattern are critical for downstream applications in catalysis and material science.

Recent studies have demonstrated that palladium-catalyzed direct arylation using pyridine N-oxides is a convenient and efficient method to access unsymmetrically substituted bipyridines, including 6-bromo-2'-chloro derivatives.

This detailed overview synthesizes diverse, authoritative research findings on the preparation of this compound, highlighting palladium-catalyzed cross-coupling and selective halogenation as the core methodologies. The optimization of reaction conditions and careful characterization are essential for obtaining this compound with high purity and yield.

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromo-2'-chloro-2,3'-bipyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated bipyridines like this compound typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling between brominated and chlorinated pyridine precursors can be employed, using Pd-based catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in toluene/water mixtures at 80–100°C . Reaction efficiency depends on:

- Catalyst loading : 2–5 mol% Pd to balance cost and reactivity.

- Solvent polarity : Polar aprotic solvents (DMF, THF) enhance halogen mobility but may increase side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to by-products like dehalogenated intermediates.

Example yield optimization: In analogous bipyridine syntheses, yields ranged from 21% (low steric control) to 75% (optimized ligand systems) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.6 ppm for pyridine rings) and confirms halogen positions .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 273.93 for C₁₀H₆BrClN₂) .

- X-ray Crystallography : Resolves regiochemistry ambiguities; bipyridine derivatives often crystallize in monoclinic systems with halogen-halogen interactions .

- HPLC-PDA : Purity >95% achievable with C18 columns (MeCN/H₂O mobile phase) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

Q. What strategies mitigate contradictions in reported reactivity data for halogenated bipyridines?

- Methodological Answer : Discrepancies often arise from:

- Solvent effects : DMSO increases halogen mobility but may deactivate Pd catalysts via coordination.

- Impurity profiles : Unpurified starting materials (e.g., residual Pd) can skew reaction outcomes. Use ICP-MS to quantify metal residues .

- Moisture sensitivity : Halogenated bipyridines hydrolyze in protic solvents; anhydrous conditions (molecular sieves) are critical .

Resolution workflow: Reproduce reactions under inert atmospheres, validate precursor purity via NMR/MS, and compare results across solvent systems .

Q. How can computational modeling predict the catalytic applications of this compound in coordination chemistry?

- Methodological Answer :

- DFT calculations : Optimize metal-ligand binding energies (e.g., Ru or Ir complexes for photocatalysis). The bipyridine’s LUMO (-1.8 eV) facilitates electron transfer in redox-active systems .

- Docking studies : Simulate interactions with biological targets (e.g., kinase inhibitors) using AutoDock Vina; chlorine’s electronegativity enhances hydrogen bonding .

- Catalytic screening : Test in C–H activation reactions; bromine acts as a transient directing group in Pd-mediated couplings .

Key Challenges and Future Directions

- Stereochemical control : Asymmetric synthesis of chiral bipyridines remains underexplored.

- Green chemistry : Replace Pd with Fe/Ni catalysts to reduce costs and toxicity .

- Biological profiling : Screen for antimicrobial or anticancer activity via structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.